

# Spectroscopic Data of Qianhu coumarin A: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Qianhu coumarin A

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## Introduction

**Qianhu coumarin A** is a natural product isolated from the roots of *Peucedanum praeruptorum* Dunn, a plant used in traditional Chinese medicine. Its chemical structure has been identified as 3'(R)-hydroxy-4'(R)-tigloyloxy-3',4'-dihydroseslin.[1][2] The structural elucidation of this coumarin derivative was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a framework for the spectroscopic data and methodologies crucial for the identification and characterization of **Qianhu coumarin A**.

Note on Data Availability: Despite extensive searches for the original publication (Yao Xue Xue Bao. 1993;28(6):432-6) and other potential sources, the specific, quantitative  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and EIMS data for **Qianhu coumarin A** could not be retrieved. The following sections and tables are presented as a template that can be populated once this data becomes accessible.

## Spectroscopic Data Summary

The structural confirmation of **Qianhu coumarin A** relies on the comprehensive analysis of its NMR and MS data. These techniques provide detailed information about the molecule's carbon-hydrogen framework and its overall molecular weight and fragmentation pattern.

## NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For **Qianhuocoumarin A**,  $^1\text{H}$  NMR provides information on the chemical environment and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the types of carbon atoms present in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Qianhuocoumarin A** (Data Not Available)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Not Available			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Qianhuocoumarin A** (Data Not Available)

Position	Chemical Shift ( $\delta$ , ppm)
Data Not Available	

## Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight of **Qianhuocoumarin A** and to gain structural insights from its fragmentation pattern.

Table 3: EIMS Spectroscopic Data for **Qianhuocoumarin A** (Data Not Available)

m/z	Relative Intensity (%)	Fragment
Data Not Available		

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the NMR and MS analysis of a natural product like **Qianhuocoumarin A**.

## NMR Spectroscopy Protocol

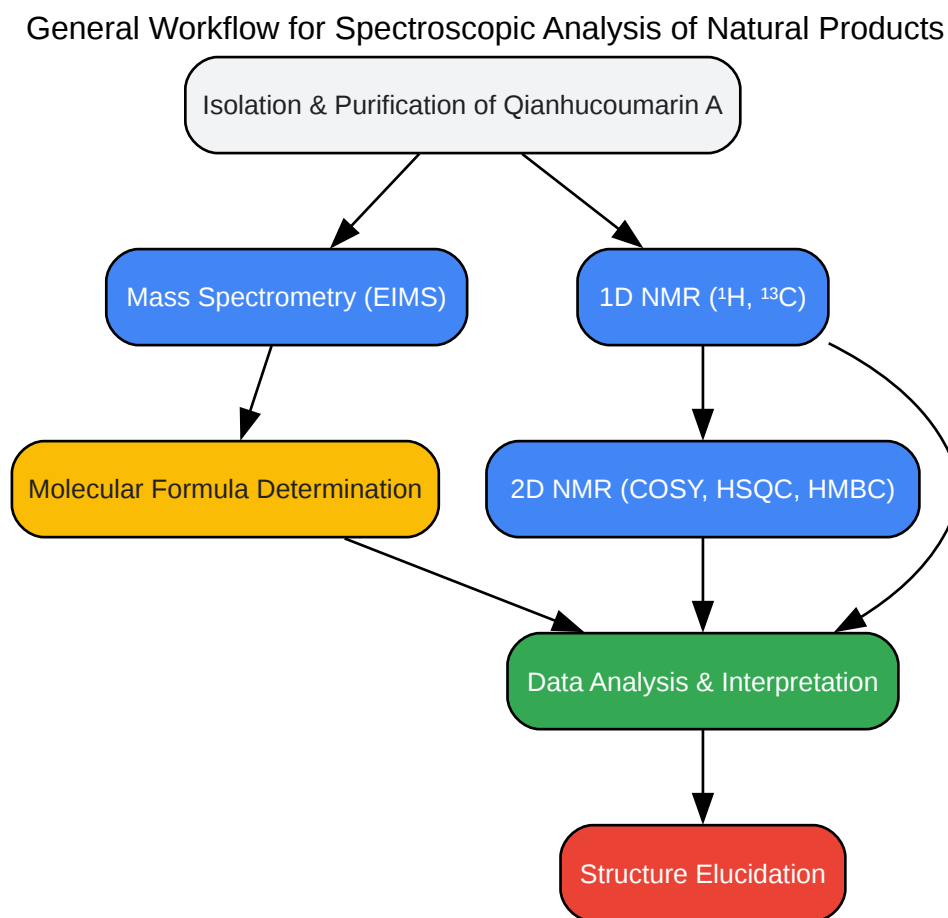
- **Sample Preparation:** A sample of pure **Qianhu coumarin A** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:**
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - For  $^1\text{H}$  NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used.
  - Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often conducted to establish proton-proton and proton-carbon connectivities, which are crucial for assigning the signals to specific atoms in the molecule.

## Mass Spectrometry Protocol

- **Sample Introduction:** A pure sample of **Qianhu coumarin A** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural elucidation of a novel natural product is a critical aspect of the discovery process.



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Caption: Workflow for Natural Product Structure Elucidation.

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## References

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- 2. [Isolation and structure elucidation of qianhuocoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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